1-(N-methylformamido)-2-chloro-propane
Description
1-(N-Methylformamido)-2-chloro-propane is a chloro-substituted propane derivative featuring an N-methylformamido functional group. These analogs share structural motifs, including a chlorine atom and an amine/amide group, which influence reactivity, solubility, and synthetic utility .
Properties
Molecular Formula |
C5H10ClNO |
|---|---|
Molecular Weight |
135.59 g/mol |
IUPAC Name |
N-(2-chloropropyl)-N-methylformamide |
InChI |
InChI=1S/C5H10ClNO/c1-5(6)3-7(2)4-8/h4-5H,3H2,1-2H3 |
InChI Key |
QPDKCHXFABORLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Chemical Properties
Key physical properties of structurally related chloro-propane derivatives are summarized below:
Notes:
- Chloro-ephedrine and phenyl-substituted analogs exhibit higher molecular weights due to aromatic substituents, which may reduce volatility compared to aliphatic derivatives like 2-chloro-2-methylpropane .
Stability and Hazards
- Aliphatic chloro-propanes are generally moisture-sensitive, releasing HCl upon hydrolysis.
- Aromatic analogs like chloro-ephedrine are more stable but may pose toxicity risks due to aromatic amine groups .
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